Recent advancements have introduced more efficient synthetic pathways that reduce the number of operational steps. For instance, a method utilizing R-(+) and S-(−)-limonene as starting materials has been reported to achieve significant yields in fewer steps, demonstrating improved atom economy and efficiency .
Nabilone has a molecular formula of and a molecular weight of approximately 372.54 g/mol. Its structure features several functional groups that contribute to its pharmacological activity:
The structural representation can be visualized through various chemical drawing software or databases that provide 2D and 3D models of nabilone.
Nabilone undergoes several chemical reactions during its synthesis and metabolism. Key reactions include:
Nabilone acts primarily as a partial agonist at the cannabinoid receptors CB1 and CB2 in the central nervous system. This interaction is believed to mediate its antiemetic effects by modulating neurotransmitter release involved in nausea and vomiting pathways. The pharmacodynamics suggest that nabilone may be twice as potent as Δ⁹-THC due to its structural modifications .
Following oral administration, nabilone reaches peak plasma concentrations within approximately two hours. It has a half-life ranging from 2 to 35 hours for nabilone and its metabolites, respectively. The drug exhibits high plasma protein binding and extensive metabolism via multiple cytochrome P450 isoforms .
The pKa value of nabilone in a mixed solvent system (66% dimethylformamide / 34% water) is approximately 13.5 .
Nabilone's primary applications are in medical settings:
Nabilone acts as a partial agonist at both Cannabinoid Type 1 Receptor (primarily central) and Cannabinoid Type 2 Receptor (primarily peripheral) receptors. This partial efficacy distinguishes it from full synthetic agonists like CP55940, resulting in a ceiling effect where higher doses do not proportionally increase receptor activation. At Cannabinoid Type 1 Receptor, this manifests as moderate modulation of neurotransmitter release (e.g., GABA, glutamate), explaining its lower psychoactive potential than full agonists [1] [6]. Cannabinoid Type 2 Receptor partial agonism contributes to anti-inflammatory effects while minimizing immunosuppression risks [2].
Nabilone exhibits distinct binding kinetics compared to Δ⁹-tetrahydrocannabinol:
Table 1: Cannabinoid Receptor Binding Affinity Comparison
Compound | Cannabinoid Type 1 Receptor Ki (nM) | Cannabinoid Type 2 Receptor Ki (nM) | Source |
---|---|---|---|
Nabilone | 2.2 | 1.8 | [1] |
Δ⁹-Tetrahydrocannabinol | 5.05 - 80.3 | 3.13 - 75.3 | [6] |
HU-210 | 0.06 | 0.52 | [6] |
Nabilone modulates dopaminergic neurotransmission through presynaptic Cannabinoid Type 1 Receptor activation in the basal ganglia. This inhibits excessive dopamine release in striatal pathways, potentially explaining its therapeutic effects in levodopa-induced dyskinesia [9]. Additionally, it normalizes dopamine D1 receptor-mediated signaling by:
In spinal cord and periaqueductal gray regions, nabilone restores inhibitory/excitatory equilibrium:
Table 2: Neurochemical Effects in Pain Processing
Target Pathway | Mechanism | Functional Outcome | |
---|---|---|---|
Spinal dorsal horn | Cannabinoid Type 1 Receptor-mediated glutamate reduction | Decreased central sensitization | |
Periaqueductal gray | Cannabinoid Type 1 Receptor-GABA synergy | Enhanced descending inhibition | |
Thalamocortical | Glutamate/GABA rebalancing | Reduced pain perception | [4] [6] |
Nabilone influences endocannabinoid tone through functional interactions with anandamide:
Nabilone modulates non-cannabinoid receptor targets through Transient Receptor Potential channel interactions:
Synergistic effects occur when nabilone’s Cannabinoid Type 1 Receptor activity potentiates Transient Receptor Potential-mediated analgesia, particularly in neuropathic pain states where both systems are dysregulated [4] [6].
CAS No.: 114507-35-6
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.: 496-03-7
CAS No.: 37841-04-6
CAS No.: 84285-33-6